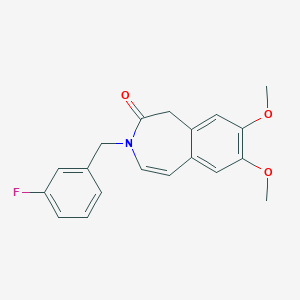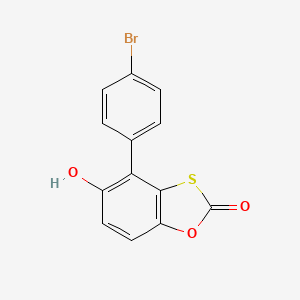![molecular formula C24H17ClN2O3 B11127961 1-(3-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127961.png)
1-(3-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with chlorophenyl and methylpyridinyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole structure.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.
Addition of the methylpyridinyl group: This step involves the attachment of the methylpyridinyl group to the core structure, often through a coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl and methylpyridinyl groups can undergo substitution reactions with suitable reagents, resulting in the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone: This compound shares some structural similarities but differs in its core structure and functional groups.
2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone: Another related compound with a different arrangement of functional groups.
Eigenschaften
Molekularformel |
C24H17ClN2O3 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-9-10-18-17(11-13)22(28)20-21(15-6-4-7-16(25)12-15)27(24(29)23(20)30-18)19-8-3-5-14(2)26-19/h3-12,21H,1-2H3 |
InChI-Schlüssel |
XELAULRULYQKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11127881.png)
![5-(3-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127888.png)
![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11127897.png)

![N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127909.png)

![2-[acetyl(benzyl)amino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11127920.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127938.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11127940.png)

![(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11127950.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide](/img/structure/B11127955.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(morpholin-4-yl)phenyl]propanamide](/img/structure/B11127978.png)

